
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group, a methoxy group, and a trichlorobutenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4,4-trichlorobut-3-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include:
Temperature: Typically maintained between 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorobutenoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products
Oxidation: 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate.
Substitution: 4-Formyl-2-methoxyphenyl 3,4,4-triaminobut-3-enoate (when reacted with amines).
Aplicaciones Científicas De Investigación
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichlorobutenoate moiety can undergo hydrolysis, releasing reactive intermediates that may further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of the trichlorobutenoate moiety.
4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate: Contains a trimethoxybenzoate group, offering different reactivity and applications.
Uniqueness
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate is unique due to its combination of a formyl group, a methoxy group, and a trichlorobutenoate moiety
Propiedades
Número CAS |
648918-05-2 |
|---|---|
Fórmula molecular |
C12H9Cl3O4 |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxyphenyl) 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C12H9Cl3O4/c1-18-10-4-7(6-16)2-3-9(10)19-11(17)5-8(13)12(14)15/h2-4,6H,5H2,1H3 |
Clave InChI |
SAYCMTYJPZJCKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)OC(=O)CC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
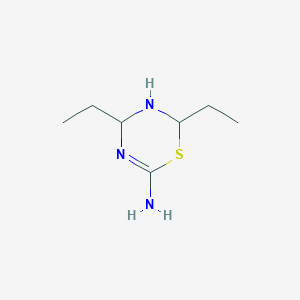
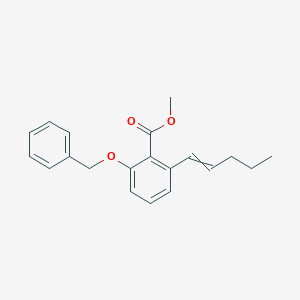
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
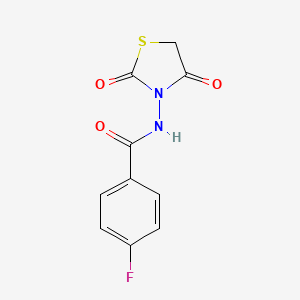

![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)

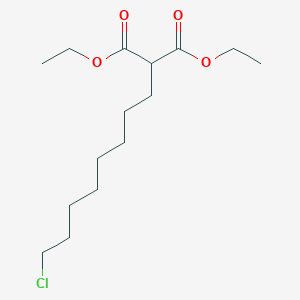
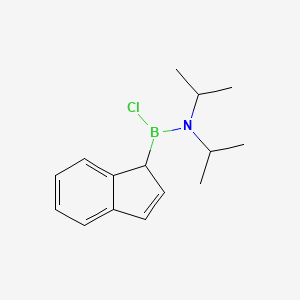
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
